

The Discovery of Congressane: A Technical Guide to a Diamondoid Hydrocarbon

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Congressane

Cat. No.: B1210604

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of **congressane**, also known as diamantane (C₁₄H₂₀). As the second member of the diamondoid series, its unique cage-like structure, derived from the diamond lattice, imparts exceptional thermal stability and lipophilicity, making its derivatives of significant interest in medicinal chemistry and materials science. This document details the initial challenging synthesis that led to its name and the subsequent development of high-yield synthetic routes. It presents key quantitative data, detailed experimental protocols for its synthesis, and visual representations of its synthetic pathways and reaction mechanisms.

Introduction: From a Chemical Challenge to a Molecular Diamond

Congressane, systematically named pentacyclo[7.3.1.1⁴¹².0²⁷.0⁶¹¹]tetradecane, is a saturated polycyclic hydrocarbon whose carbon framework is a fragment of the diamond crystal lattice.^[1] These types of molecules are broadly classified as diamondoids. The first and simplest diamondoid, adamantane, was isolated from petroleum in 1933, sparking interest in the chemistry of polyhedral organic compounds.

The story of **congressane**'s discovery is intrinsically linked to a challenge presented to the chemical community. The name "**Congressane**" was coined because its synthesis was posed as a formidable problem to chemists attending the 19th International Union of Pure and Applied Chemistry (IUPAC) Congress in London in 1963.^[2] This challenge highlighted the difficulty in constructing such a complex, caged hydrocarbon.

Two years later, in 1965, the first successful synthesis was achieved, albeit in a low yield of 1%, through the aluminum halide-catalyzed isomerization of a mixture of norbornene photodimers.^[2] This breakthrough was a significant milestone in the field of cage hydrocarbon chemistry. Shortly after its synthesis, in 1966, **congressane** was also isolated from the high-boiling fractions of Hodonín crude oil, the same source from which adamantane was discovered.^[2]

Following its initial synthesis and discovery in nature, the compound was renamed "diamantane" to reflect its status as the second member of the diamondoid series, after adamantane.^[2] The development of more efficient synthetic methods, particularly the Lewis acid-catalyzed rearrangement of hydrogenated Binor-S, made diamantane much more accessible for research, paving the way for the exploration of its unique chemistry and potential applications.^{[2][3]}

Physicochemical and Structural Data

Congressane is a colorless, crystalline solid with high thermal stability. Its rigid, strain-free structure results in distinct physical and spectroscopic properties.

Table 1: Structural and Physical Properties of Congressane

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₀	[2]
Molar Mass	188.31 g/mol	[2]
Melting Point	244-245 °C	[4]
Symmetry Point Group	D _{3d}	
C-C Bond Length	~1.54 Å	[2]
C-H Bond Length	~1.1 Å	
C-C-C Bond Angle	~109.5° (tetrahedral)	[2]

Table 2: Spectroscopic Data for Congressane

Spectroscopic Technique	Key Features and Assignments	Reference
¹ H NMR (CDCl ₃)	δ 1.84 (s, 8H, -CH ₂ -), 1.45 (s, 12H, -CH-)	[5]
¹³ C NMR (CDCl ₃)	δ 38.51 (-CH ₂ -), 37.81 (-CH-), 47.34 (-CH-)	[5]
Mass Spectrometry (70 eV)	m/z (relative intensity): 188 (M ⁺ , 100%), 91 (20%), 79 (15%), 105 (10%), 117 (10%)	Theoretical
Infrared (IR) Spectroscopy	~2900 cm ⁻¹ (C-H stretch), ~1450 cm ⁻¹ (CH ₂ scissoring), ~1345 cm ⁻¹ (CH bend)	[6][7]

Experimental Protocols for Synthesis

The synthesis of **congressane** has evolved from a low-yield challenge to a well-established, high-yield laboratory procedure. Below are the methodologies for the two landmark synthetic routes.

Initial Synthesis: Lewis Acid-Catalyzed Rearrangement of Norbornene Photodimers (Low Yield)

This was the first successful, albeit inefficient, synthesis of **congressane**.

Experimental Protocol:

- **Photodimerization of Norbornene:** A solution of norbornene in a suitable solvent (e.g., acetone) is irradiated with ultraviolet light. This [2+2] photocycloaddition yields a mixture of norbornene photodimers.
- **Isomerization:** The mixture of photodimers is then treated with a strong Lewis acid, such as aluminum trichloride (AlCl_3) or aluminum tribromide (AlBr_3), in a solvent like carbon disulfide or a hydrocarbon.
- **Reaction Conditions:** The mixture is typically refluxed for several hours. The Lewis acid catalyzes a complex series of carbocation rearrangements, leading to the thermodynamically most stable $\text{C}_{14}\text{H}_{20}$ isomer, which is **congressane**.
- **Work-up and Purification:** The reaction is quenched, and the product is isolated. Due to the formation of significant amounts of tar and other side products, purification is challenging. The final product, **congressane**, can be purified by sublimation, taking advantage of its high melting point and volatility. The yield for this method is approximately 1%.

High-Yield Synthesis from Binor-S

This procedure, a significant improvement over the original method, provides **congressane** in excellent yield and is the preferred laboratory method. It begins with the dimerization of norbornadiene to a compound known as Binor-S.

Experimental Protocol:

Step A: Dimerization of Norbornadiene to Binor-S

- **Catalyst Preparation:** A catalyst of cobalt bromide-triphenylphosphine is prepared by refluxing anhydrous cobalt(II) bromide and triphenylphosphine in benzene.

- Dimerization Reaction: In a flask equipped with a stirrer and reflux condenser, add freshly distilled norbornadiene, dry toluene, and the cobalt bromide-triphenylphosphine catalyst.
- Add boron trifluoride etherate co-catalyst dropwise while stirring at room temperature.
- Heat the mixture slowly to 105 °C. An exothermic reaction will maintain the temperature at 105-110 °C for about 15 minutes.
- After the exotherm subsides, continue to reflux and stir the mixture for 12 hours.
- Work-up: After cooling, dilute the mixture with dichloromethane, wash with water, dry the organic phase over anhydrous magnesium sulfate, and evaporate the solvents under reduced pressure to yield crude Binor-S.[4]

Step B: Hydrogenation of Binor-S to Tetrahydro-Binor-S

- Dissolve Binor-S in glacial acetic acid containing a small amount of concentrated hydrochloric acid.
- Add platinum oxide catalyst to the solution.
- Hydrogenate the mixture in an autoclave at 70 °C under approximately 200 p.s.i. of hydrogen pressure for 3 hours.
- Work-up: After cooling, filter off the catalyst. Add water to the filtrate to induce phase separation. Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the residual tetrahydro-Binor-S by vacuum distillation (b.p. 105–110 °C at 1.5 mm Hg) to yield a colorless liquid (90-94% yield).[4]

Step C: Lewis Acid-Catalyzed Rearrangement to **Congressane**

- In a flask equipped for stirring and reflux, place aluminum bromide and dry cyclohexane. Heat the mixture to reflux.

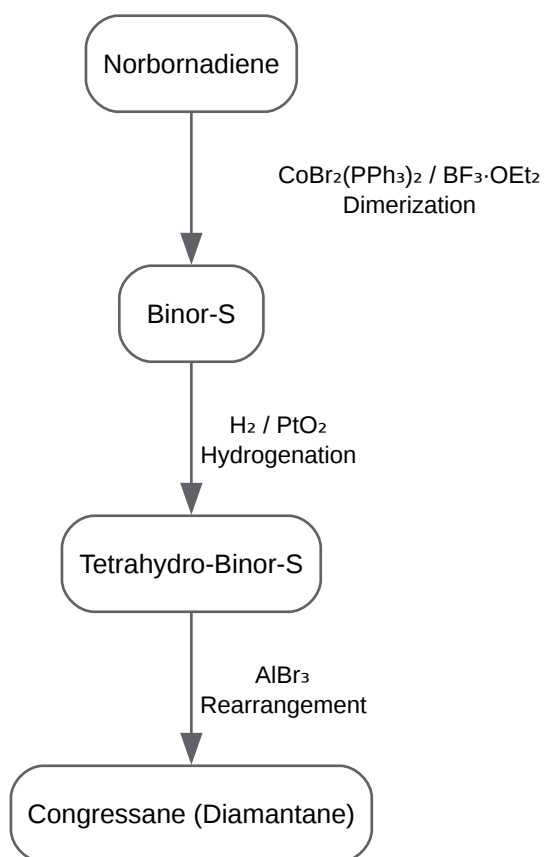
- Slowly add a solution of tetrahydro-Binor-S in dry cyclohexane to the refluxing mixture over about 1.5 hours.
- Continue refluxing for an additional 2-3 hours. The progress of the rearrangement can be monitored by gas chromatography.
- Work-up and Purification: Carefully decant the hot cyclohexane layer from the aluminum bromide sludge. Extract the sludge with several portions of hot cyclohexane.
- Combine the cyclohexane extracts, add diethyl ether, wash with water, and dry over anhydrous magnesium sulfate.
- Evaporate the solvent to leave a semi-solid residue. Partially dissolve this residue in pentane and collect the undissolved white solid (**congressane**) by suction filtration.
- Further **congressane** can be obtained by concentrating the pentane filtrate. The total yield is typically 60-62%. The product can be further purified by recrystallization from pentane to give white crystals (m.p. 244.0–245.4 °C).[4]

Key Pathways and Mechanisms

The synthesis of **congressane** is a showcase of complex organic reactions, including cycloadditions and carbocation rearrangements.

Synthetic Workflow

The high-yield synthesis of **congressane** is a multi-step process that efficiently builds the complex cage structure.

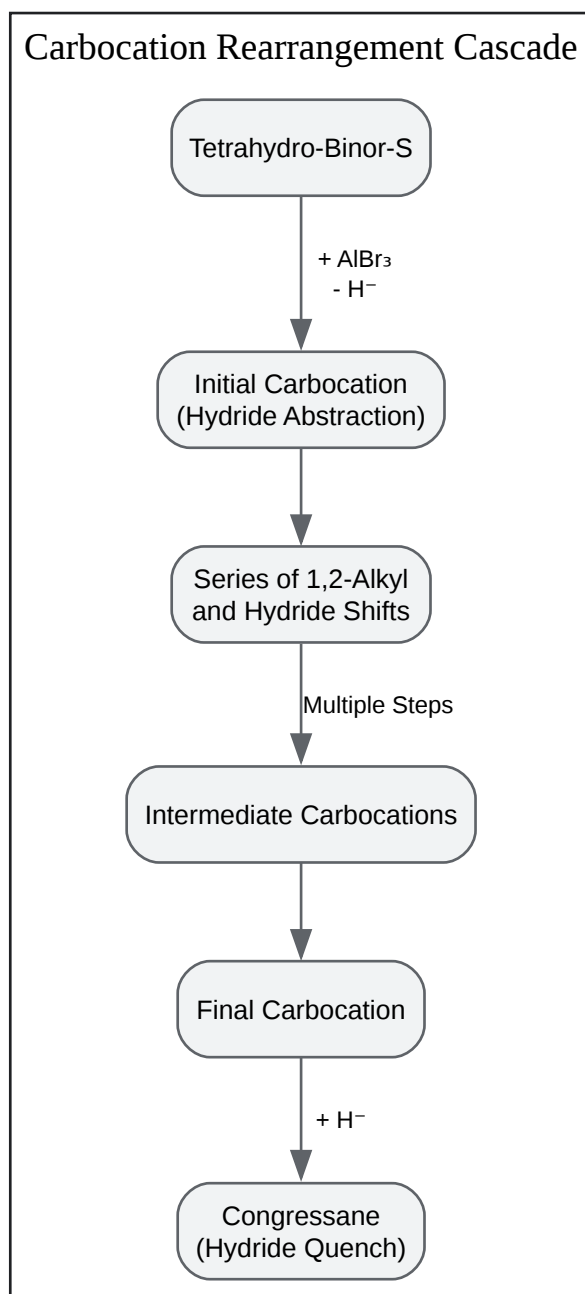


[Click to download full resolution via product page](#)

Caption: High-yield synthetic workflow for **Congressane**.

Carbocation Rearrangement Mechanism

The conversion of tetrahydro-Binor-S to **congressane** proceeds through a complex cascade of carbocation rearrangements catalyzed by a Lewis acid. The driving force is the formation of the highly stable, thermodynamically favored diamondoid cage structure.



[Click to download full resolution via product page](#)

Caption: Generalized mechanism for **Congressane** formation.

Conclusion

The discovery of **congressane**, born from a synthetic challenge, has evolved into a fascinating chapter in the study of polyhedral hydrocarbons. The development of a high-yield synthesis has

made this unique molecule and its derivatives readily available for research. Its exceptional properties, rooted in its diamond-like structure, continue to inspire its use in diverse fields, from the development of novel therapeutics to the engineering of advanced materials. This guide provides the foundational technical knowledge for researchers to explore the rich chemistry of **congressane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchwith.njit.edu [researchwith.njit.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chm.bris.ac.uk [chm.bris.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- To cite this document: BenchChem. [The Discovery of Congressane: A Technical Guide to a Diamondoid Hydrocarbon]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1210604#history-of-congressane-discovery\]](https://www.benchchem.com/product/b1210604#history-of-congressane-discovery)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com